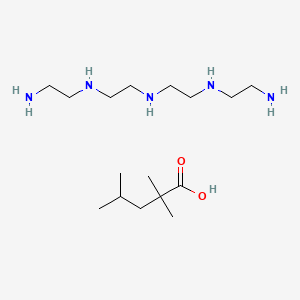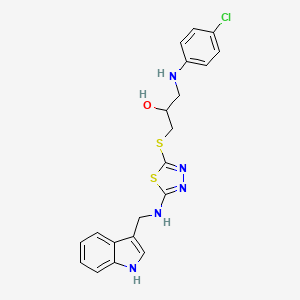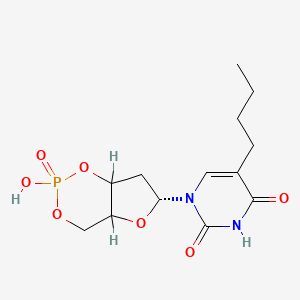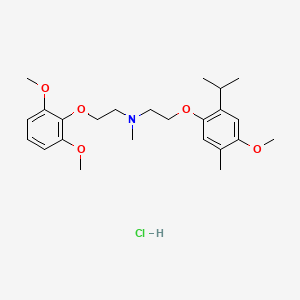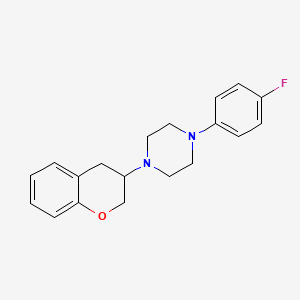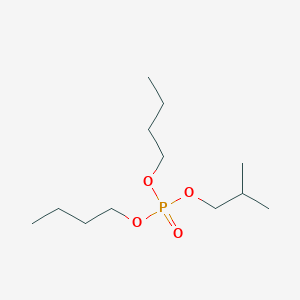
Dibutyl 2-methylpropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2-methylpropyl phosphate is an organophosphate compound with the molecular formula C12H27O4P. It is a colorless to pale yellow liquid that is slightly soluble in water and miscible with alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2-methylpropyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and 2-methylpropanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-methylpropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions to form phosphate esters with higher oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol or 2-methylpropanol.
Oxidation: Phosphate esters with higher oxidation states.
Substitution: Various substituted phosphate esters depending on the nucleophile used.
Scientific Research Applications
Dibutyl 2-methylpropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl 2-methylpropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: A commonly used plasticizer with similar ester functional groups.
Diisobutyl phthalate: Another plasticizer with similar chemical properties but different alkyl groups.
Tri-n-butyl phosphate: A related organophosphate compound used as a solvent and plasticizer.
Uniqueness
Dibutyl 2-methylpropyl phosphate is unique due to its specific combination of butyl and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
7242-57-1 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
dibutyl 2-methylpropyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3 |
InChI Key |
UQLOARBXUOQVSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


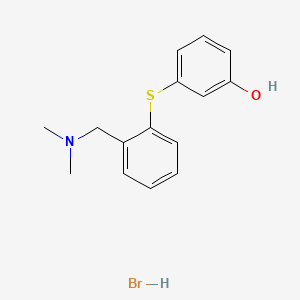
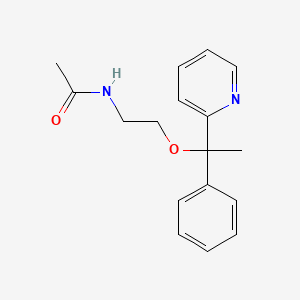
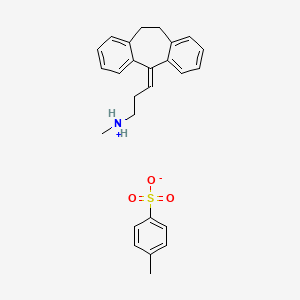

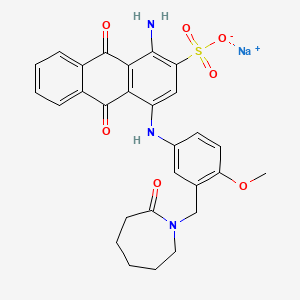

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
